2,3-Dimethoxy-6,7-dimethylquinoxaline
Description
Context and Significance within Quinoxaline (B1680401) Chemistry
Quinoxalines, also known as benzopyrazines, are bicyclic heterocyclic compounds formed by the fusion of a benzene (B151609) ring and a pyrazine (B50134) ring. This structural motif is of significant interest in medicinal chemistry and materials science. Quinoxaline derivatives are known to exhibit a wide range of biological activities, including anticancer, antibacterial, antifungal, and antiviral properties. nih.gov In the realm of materials science, the electron-accepting nature of the quinoxaline core makes it a valuable component in the development of organic light-emitting diodes (OLEDs), fluorescent sensors, and other electronic materials.
2,3-Dimethoxy-6,7-dimethylquinoxaline can be understood as a derivative of the basic quinoxaline structure, featuring methoxy (B1213986) groups at the 2 and 3 positions and methyl groups at the 6 and 7 positions. The introduction of these functional groups can be expected to modulate the electronic and steric properties of the parent quinoxaline molecule, potentially influencing its reactivity, photophysical characteristics, and biological interactions. The methoxy groups are electron-donating by resonance, which could impact the electron-accepting nature of the pyrazine ring. The methyl groups, also electron-donating by induction, can affect the molecule's solubility and how it packs in the solid state.
Overview of Current Academic Research Frontiers
Current academic research on this compound is not prominent in the scientific literature. However, the research frontiers for the broader class of quinoxaline derivatives can provide insight into the potential areas where this compound could be of interest.
One major frontier is in the development of novel therapeutic agents. Researchers are actively designing and synthesizing new quinoxaline derivatives to target specific biological pathways involved in diseases like cancer and infectious diseases. The specific substitution pattern of this compound could be of interest in structure-activity relationship studies to fine-tune the biological activity of a lead compound.
Another significant area of research is in materials science, particularly for optoelectronic applications. Quinoxaline derivatives are being explored as components of thermally activated delayed fluorescence (TADF) emitters for OLEDs and as fluorescent probes for chemical sensing. The photophysical properties of this compound, which are currently not well-documented, would be a key area of investigation to determine its suitability for such applications. The synthesis of related compounds, such as 2,3-dichloro-6,7-dimethylquinoxaline, suggests that the 2 and 3 positions are amenable to functionalization, which could be a pathway to more complex materials.
Due to the limited specific data available for this compound, the following table provides basic computed properties for a closely related isomer, 6,7-Dimethoxy-2,3-dimethylquinoxaline, as a reference.
Table 1: Computed Properties of 6,7-Dimethoxy-2,3-dimethylquinoxaline
| Property | Value |
| Molecular Formula | C12H14N2O2 |
| Molecular Weight | 218.25 g/mol |
| IUPAC Name | 6,7-dimethoxy-2,3-dimethylquinoxaline |
| CAS Number | 32388-00-4 |
Data sourced from PubChem. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
2,3-dimethoxy-6,7-dimethylquinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-7-5-9-10(6-8(7)2)14-12(16-4)11(13-9)15-3/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOEBPIYXNBWPEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(C(=N2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Optimization for 2,3 Dimethoxy 6,7 Dimethylquinoxaline
Conventional Synthetic Approaches
The traditional pathway to the core structure of 2,3-Dimethoxy-6,7-dimethylquinoxaline hinges on the formation of its precursor, 6,7-dimethylquinoxaline-2,3-dione. This is most reliably achieved through the cyclocondensation of an aromatic diamine with an oxalic acid derivative.
The foundational and most conventional method for synthesizing the quinoxaline-2,3-dione skeleton involves the condensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. nih.gov For the synthesis of the specific intermediate, 6,7-dimethylquinoxaline-2,3-dione, the designated precursors are 4,5-dimethyl-1,2-phenylenediamine and a derivative of oxalic acid, such as diethyl oxalate.
This reaction is a classic cyclocondensation. The process involves the nucleophilic attack of the amino groups of the diamine onto the carbonyl carbons of the oxalic acid derivative, followed by cyclization and dehydration to yield the stable heterocyclic dione (B5365651) ring system. While effective, these traditional methods often necessitate elevated temperatures and prolonged reaction times to achieve satisfactory yields. nih.gov The subsequent step to achieve the final target compound involves the O-methylation of the dione intermediate.
The efficiency of the condensation reaction to form the quinoxaline (B1680401) ring can be significantly influenced by the reaction medium's acidity. It is well-established that the condensation can be catalyzed by both Brønsted and Lewis acids. thieme-connect.com The use of a catalytic amount of a mild acid is a common strategy to accelerate the reaction. sapub.org
Acids such as acetic acid or p-toluenesulfonic acid are frequently employed to protonate a carbonyl group of the dicarbonyl compound, thereby increasing its electrophilicity and rendering it more susceptible to nucleophilic attack by the diamine. nih.govsapub.org For instance, the reaction of o-phenylenediamine with 1,2-dicarbonyl derivatives in the presence of a catalytic amount of hydrochloric acid or p-toluenesulfonic acid facilitates the formation of quinoxaline derivatives. sapub.org In some cases, simply refluxing the reactants in a suitable solvent like ethanol (B145695) or a mixture of acetic acid and methanol (B129727) is sufficient to drive the reaction to completion. nih.gov
Advanced Synthetic Techniques
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical reactions, including the synthesis of quinoxalines. e-journals.in The application of microwave irradiation can dramatically reduce reaction times from hours to mere minutes, often leading to higher product yields and purity compared to conventional heating methods. researchgate.netudayton.edu
This acceleration is attributed to the efficient and rapid heating of the reaction mixture by microwaves. Several protocols have been developed for the microwave-assisted condensation of 1,2-diamines and 1,2-dicarbonyls, sometimes under solvent-free conditions, which aligns with the principles of green chemistry. e-journals.inscispace.com For example, excellent yields of quinoxalines (80-90%) have been achieved in as little as 3.5 minutes using microwave heating in a solvent-free medium. e-journals.in The use of polyethylene (B3416737) glycol (PEG) as a catalyst under microwave conditions has also been reported as a simple, efficient, and environmentally friendly method for quinoxaline synthesis. tandfonline.com
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Quinoxalines
| Method | Catalyst/Medium | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| Conventional | Acetic Acid / Reflux | 8 hours | Moderate | nih.gov |
| Microwave | Solvent-free | 3.5 minutes | 80-90 | e-journals.in |
| Microwave | Acidic Alumina | 3 minutes | 80-86 | researchgate.netscispace.com |
| Microwave | PEG-400 | Short | Excellent | tandfonline.com |
The choice of catalyst is crucial for optimizing the synthesis of the quinoxaline core. A vast array of catalyst systems has been explored to improve yields, reduce reaction times, and allow for milder reaction conditions. thieme-connect.com These catalysts often work by activating the dicarbonyl compound, facilitating the cyclization process.
Reported catalysts for quinoxaline synthesis include:
Simple Catalysts: Iodine, acetic acid, and ammonium (B1175870) chloride. thieme-connect.com
Metal-Based Catalysts: Ceric ammonium nitrate (B79036) (CAN), CuSO₄·5H₂O, gallium triflate, and Ni nanoparticles. thieme-connect.com
Solid Acid Catalysts: These are particularly advantageous as they are often reusable and lead to simpler workup procedures. Examples include acidic alumina, zeolites, montmorillonite (B579905) K-10, and cellulose (B213188) sulfuric acid. nih.govthieme-connect.comtandfonline.com Acidic alumina, for instance, has proven to be a highly efficient catalyst under microwave irradiation. researchgate.netscispace.com
Heteropolyoxometalates: Catalysts like AlCuMoVP have been used for quinoxaline preparation at room temperature with high yields. nih.gov
Table 2: Selected Catalyst Systems for Quinoxaline Synthesis
| Catalyst | Precursors | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Acidic Alumina | 1,2-Diamine, 1,2-Dicarbonyl | Microwave, Solvent-free | 80-86 | researchgate.netscispace.com |
| Cellulose Sulfuric Acid | Diamine, Dicarbonyl | Room Temp, Solvent-free | Good to Excellent | tandfonline.com |
| AlCuMoVP | o-Phenylenediamine, Benzil | Room Temp, Toluene | 92 | nih.gov |
| Ionic Liquid | o-Phenylenediamine, Dicarbonyl | Water | 78-99 | rsc.org |
| Ammonium Bifluoride | o-Phenylenediamine, Dicarbonyl | Aqueous Ethanol | 90-98 | rsc.org |
Chemo-selectivity and Regioselectivity in Synthesis
Selectivity is a paramount consideration in multi-step organic synthesis. For the preparation of this compound, chemo-selectivity is the most critical factor, particularly in the final alkylation step.
Chemo-selectivity: The intermediate, 6,7-dimethylquinoxaline-2,3-dione, is a tautomeric system that can undergo alkylation at either the nitrogen or oxygen atoms. To obtain the desired 2,3-dimethoxy product, O-alkylation must be favored over N-alkylation. The outcome of this reaction is highly dependent on the choice of the alkylating agent, the base, and the reaction conditions. The ability to selectively react one of two or more different functional groups is the essence of chemo-selectivity. nih.gov For quinoxaline-2,3-diones, reactions with alkyl halides in the presence of a base can lead to N-substituted products. Therefore, achieving selective O-methylation to produce this compound requires carefully optimized conditions to direct the alkylation to the oxygen atoms of the dione moiety.
Regioselectivity: Regioselectivity refers to the preference for bond formation at one position over another when multiple constitutional isomers could be formed. In the initial cyclocondensation step for the synthesis of 6,7-dimethylquinoxaline-2,3-dione, regioselectivity is not a concern. This is because both reactants, 4,5-dimethyl-1,2-phenylenediamine and oxalic acid (or its symmetrical derivatives like diethyl oxalate), are symmetrical molecules. The condensation can only result in a single, unambiguous product. However, it is important to note that if an unsymmetrical diamine or an unsymmetrical 1,2-dicarbonyl compound were used, the reaction could lead to a mixture of regioisomers, necessitating separation or a regioselective synthetic strategy. rsc.org
Reactivity and Mechanistic Investigations of 2,3 Dimethoxy 6,7 Dimethylquinoxaline
Fundamental Chemical Transformations
The reactivity of 2,3-Dimethoxy-6,7-dimethylquinoxaline is characterized by a series of fundamental chemical transformations, including oxidation, reduction, and substitution reactions. These transformations are pivotal in the functionalization of the quinoxaline (B1680401) scaffold.
The nitrogen atoms in the quinoxaline ring are susceptible to oxidation, typically leading to the formation of N-oxides. The oxidation of 2,3-dimethylquinoxaline (B146804), a related compound, to its 1,4-dioxide is a known transformation, often achieved using oxidizing agents such as hydrogen peroxide. ontosight.ai For this compound, a similar reaction would be expected to yield the corresponding 1,4-dioxide. The presence of electron-donating methoxy (B1213986) and methyl groups on the benzene (B151609) ring would increase the electron density of the quinoxaline system, potentially facilitating the oxidation of the nitrogen atoms.
Table 1: Expected Oxidation Products of this compound
| Reactant | Oxidizing Agent | Expected Product |
|---|
Characterization of the resulting N-oxide would be accomplished through standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to confirm the addition of oxygen atoms to the nitrogen centers.
The quinoxaline ring can undergo reduction to form dihydro- and tetrahydroquinoxaline derivatives. Catalytic hydrogenation is a common method for such transformations. The reduction of the pyrazine (B50134) ring within the quinoxaline system disrupts the aromaticity, leading to the formation of a more flexible, non-planar structure. The specific conditions of the reduction (catalyst, pressure, temperature) would determine the extent of hydrogenation. For instance, a mild reduction might selectively reduce one of the C=N bonds to yield a dihydroquinoxaline, while more forcing conditions could lead to the fully saturated tetrahydroquinoxaline.
Table 2: Potential Reduction Products of this compound
| Reactant | Reducing Agent/Conditions | Potential Product(s) |
|---|---|---|
| This compound | H₂, Pd/C (mild) | 1,2-Dihydro-2,3-dimethoxy-6,7-dimethylquinoxaline |
The formation of these reduced products would be verified by the disappearance of aromatic proton signals and the appearance of aliphatic proton signals in the ¹H NMR spectrum.
The electronic nature of the substituents on the quinoxaline ring dictates its susceptibility to electrophilic and nucleophilic attack. The electron-donating methoxy and methyl groups on the benzene portion of this compound increase the electron density of the aromatic ring, thereby activating it towards electrophilic aromatic substitution. Reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation would be expected to occur at the positions ortho and para to the activating groups, although steric hindrance could influence the regioselectivity.
Conversely, the pyrazine ring of the quinoxaline system is electron-deficient and thus more susceptible to nucleophilic attack. While the methoxy groups at the 2 and 3 positions are generally poor leaving groups, nucleophilic substitution at these positions could potentially be achieved under specific conditions with strong nucleophiles. However, nucleophilic aromatic substitution is more commonly observed on quinoxalines bearing better leaving groups, such as halogens.
Advanced Spectroscopic and Structural Characterization
Spectroscopic Analysis Methodologies
Spectroscopic techniques are fundamental in elucidating the structural features of 2,3-Dimethoxy-6,7-dimethylquinoxaline by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.
¹H NMR spectral data for related quinoxaline (B1680401) structures provide insight into the expected proton environments. For instance, in 2,3-dimethylquinoxaline (B146804), the methyl protons typically appear as a singlet, while the aromatic protons on the benzene (B151609) ring exhibit characteristic shifts depending on their position. chemicalbook.com The addition of methoxy (B1213986) and dimethyl groups at the 6 and 7 positions of the quinoxaline core in this compound would further influence these chemical shifts.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The spectrum of 2,3-dimethylquinoxaline shows distinct signals for the methyl carbons and the aromatic carbons. chemicalbook.com The carbon atoms of the pyrazine (B50134) ring and the benzene ring, as well as the substituent methyl and methoxy groups in this compound, would each have unique chemical shifts, allowing for a complete assignment of the carbon framework.
Table 1: Predicted NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2, C3-CH₃ | Singlet | Aliphatic Region |
| C6, C7-CH₃ | Singlet | Aliphatic Region |
| C5, C8-H | Singlet | Aromatic Region |
| C2, C3 | - | Heteroaromatic Region |
| C6, C7 | - | Aromatic Region |
| C9, C10 | - | Aromatic Region |
| OCH₃ | Singlet | Aliphatic Region |
| OCH₃ Carbon | - | Aliphatic Region |
Note: Actual chemical shifts may vary based on solvent and experimental conditions.
Infrared (IR) Spectroscopy for Vibrational Modes
Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of a related compound, 2,3-diphenyl quinoxaline-6,7-diamine, shows characteristic peaks for N-H and C-H stretching, as well as C=N and C=C bond vibrations within the aromatic system. researchgate.net For this compound, one would expect to observe:
C-H stretching vibrations from the methyl and aromatic groups.
C=N stretching vibrations characteristic of the quinoxaline ring.
C=C stretching vibrations within the benzene and pyrazine rings.
C-O stretching vibrations from the methoxy groups.
C-H bending vibrations .
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|---|
| Aromatic C-H | 3100-3000 | Stretch |
| Aliphatic C-H (methyl) | 3000-2850 | Stretch |
| C=N (quinoxaline) | 1620-1550 | Stretch |
| C=C (aromatic) | 1600-1450 | Stretch |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Detection
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The absorption of UV or visible light promotes electrons from lower to higher energy orbitals.
Studies on similar quinoxaline derivatives, such as 2,3-dimethylquinoxaline, show characteristic absorption bands. researchgate.net In an aqueous solution at neutral pH, 2,3-dimethylquinoxaline exhibits an absorption maximum around 315 nm, which undergoes a bathochromic shift (to a longer wavelength) to 336 nm upon acidification. researchgate.net This is indicative of n-π* and π-π* electronic transitions within the conjugated quinoxaline system. The presence of methoxy and additional methyl groups on the benzene ring of this compound is expected to influence the position and intensity of these absorption maxima due to their electronic effects on the chromophore.
Table 3: Expected UV-Vis Absorption Maxima for this compound
| Electronic Transition | Expected Wavelength Range (nm) |
|---|---|
| π-π* | 200-300 |
| n-π* | 300-350 |
Note: The exact λmax values are dependent on the solvent used.
Mass Spectrometry for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.
The mass spectrum of 2,3-dimethylquinoxaline shows a molecular ion peak corresponding to its molecular weight. mzcloud.org Fragmentation patterns can also be observed, providing clues about the molecule's structure. mzcloud.org For this compound, the mass spectrum would be expected to show a prominent molecular ion peak at an m/z value corresponding to its molecular formula (C₁₂H₁₄N₂O₂), which is 218.25 g/mol . nih.gov Analysis of the fragmentation pattern would likely reveal the loss of methyl groups (CH₃) and methoxy groups (OCH₃), which are characteristic fragmentation pathways for such compounds.
X-ray Diffraction Studies for Solid-State Structure Elucidation
Table 4: Crystallographic Data for the Related Compound 6,7-Dimethyl-2,3-di(2-pyridyl)quinoxaline
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | C 1 2/c 1 |
| a (Å) | 16.4740 |
| b (Å) | 13.1320 |
| c (Å) | 7.6380 |
| β (°) | 99.240 |
Source: nih.gov
Chromatographic Characterization and Separation Techniques
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for the purification and analysis of this compound.
HPLC methods have been developed for the separation of related quinoxaline derivatives. For instance, 6-Methoxy-2,3-dimethylquinoxaline can be analyzed using reverse-phase (RP) HPLC with a mobile phase consisting of acetonitrile (B52724), water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com A similar RP-HPLC method would be applicable for the analysis and purification of this compound, allowing for its separation from starting materials and byproducts. The retention time of the compound would be a key characteristic for its identification under specific chromatographic conditions.
Table 5: Illustrative HPLC Parameters for Quinoxaline Analysis
| Parameter | Condition |
|---|---|
| Column | C18 Reverse-Phase |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid |
| Detection | UV-Vis Detector |
| Flow Rate | 1.0 mL/min |
Note: These are typical starting conditions and would require optimization for this compound.
High-Performance Liquid Chromatography (HPLC) Method Development
The development of a robust High-Performance Liquid Chromatography (HPLC) method is crucial for the quantitative analysis and purity assessment of this compound. While specific methods for this compound are not extensively detailed in publicly available literature, established methodologies for structurally similar quinoxaline derivatives provide a strong foundation for developing a suitable analytical procedure. rsc.orgnih.govrsc.org Quinoxaline derivatives are frequently analyzed using reverse-phase HPLC due to their moderate polarity. nih.gov
A typical HPLC system for the analysis of quinoxaline compounds would consist of a C18 column, which is effective for separating a wide range of organic molecules. researchgate.net The mobile phase often comprises a mixture of an organic solvent, such as acetonitrile or methanol (B129727), and an aqueous buffer. researchgate.net The selection of the mobile phase composition is critical for achieving optimal separation and peak resolution. Gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is often employed to effectively separate compounds with varying polarities. researchgate.net
Detection is commonly achieved using a UV-Vis detector, as quinoxaline derivatives generally exhibit strong UV absorbance. rsc.org For enhanced sensitivity and selectivity, a fluorescence detector can also be utilized, particularly if the compound or its derivatives are fluorescent. rsc.org In some cases, mass spectrometry (MS) is coupled with HPLC (LC-MS) for definitive identification and quantification, especially in complex matrices. rsc.org
Table 1: Proposed HPLC Method Parameters for this compound Analysis
| Parameter | Recommended Condition |
| Column | C18, 5 µm particle size, 4.6 x 250 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
The purity of quinoxaline derivatives is often confirmed to be above 95% using HPLC before further experiments. nih.gov The development of such methods is essential for quality control and ensuring the reliability of research findings involving these compounds.
Thin-Layer Chromatography (TLC) Analysis
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring the progress of chemical reactions, identifying compounds, and assessing the purity of a sample. For the synthesis of quinoxaline derivatives, TLC is an indispensable tool to determine the completion of the reaction. chemistryjournal.in
The stationary phase for the TLC analysis of quinoxaline derivatives is typically silica (B1680970) gel pre-coated on aluminum or glass plates (Silica Gel G/UV254). chemistryjournal.in The choice of the mobile phase, or eluent, is critical and depends on the polarity of the specific quinoxaline derivative. A mixture of a non-polar solvent like n-hexane and a more polar solvent such as ethyl acetate (B1210297) is commonly used. chemistryjournal.in The ratio of these solvents is adjusted to achieve a good separation, with the goal of obtaining a retention factor (Rf) value that allows for clear distinction between the starting materials, products, and any byproducts.
Visualization of the spots on the TLC plate can be achieved under UV light (at 254 nm) if the compounds are UV-active. chemistryjournal.in Alternatively, staining reagents can be used to visualize the spots if the compounds are not UV-active or to enhance visualization.
Table 2: General TLC Parameters for this compound
| Parameter | Recommended Condition |
| Stationary Phase | Silica Gel G/UV254 |
| Mobile Phase | n-Hexane:Ethyl Acetate (e.g., 7:3 v/v) |
| Visualization | UV light (254 nm) |
The progress of the reaction can be monitored by spotting the reaction mixture on a TLC plate at different time intervals and comparing the spots to the starting materials. chemistryjournal.in The reaction is considered complete when the spot corresponding to the starting material disappears and a new spot corresponding to the product appears. chemistryjournal.in
Computational and Theoretical Studies on 2,3 Dimethoxy 6,7 Dimethylquinoxaline
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. For many quinoxaline (B1680401) derivatives, these calculations have provided valuable insights.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. For complex biological systems, such as a quinoxaline derivative interacting with a protein, MD simulations can provide insights into binding stability and conformational changes. While MD studies have been conducted on various quinoxaline-based ligands, no such simulations have been published for 2,3-Dimethoxy-6,7-dimethylquinoxaline. nih.gov
Theoretical Predictions of Spectroscopic Properties and Reactivity
Computational methods are often used to predict spectroscopic properties like UV-Vis, IR, and NMR spectra. These theoretical spectra can then be compared with experimental data to confirm the structure of a compound. ias.ac.in Furthermore, computational models can predict the reactivity of a molecule by identifying sites susceptible to electrophilic or nucleophilic attack. For this compound, there are no published theoretical predictions of its spectroscopic properties or detailed reactivity analyses.
Electronic Properties and Their Computational Modeling
The electronic properties of quinoxaline derivatives, such as their electron-accepting or -donating nature, are key to their application in materials science, for example, in organic electronics. beilstein-journals.org Computational modeling plays a vital role in designing molecules with desired electronic characteristics. beilstein-journals.org A comprehensive computational model detailing the electronic properties of this compound is currently unavailable.
Derivatization Strategies and Structure Property Relationships
Synthesis of Functionalized 2,3-Dimethoxy-6,7-dimethylquinoxaline Derivatives
Introduction of Diverse Substituents
The foundational structure of 2,3-dimethylquinoxaline (B146804) is typically synthesized through the condensation reaction of a 1,2-arylenediamine with a 1,2-dicarbonyl compound. chemicalbook.comnih.gov For the specific synthesis of this compound, the starting materials would be 4,5-dimethyl-1,2-phenylenediamine and a suitable 1,2-dicarbonyl compound, followed by methoxy (B1213986) group installation. A general method involves adding the 1,2-arylenediamine and the 1,2-dicarbonyl compound to a solvent like methanol (B129727) and stirring at room temperature. chemicalbook.com
The quinoxaline (B1680401) scaffold is a versatile platform for introducing a wide array of functional groups, which allows for the fine-tuning of its chemical and physical properties. beilstein-journals.orgmdpi.com Strategic modifications can be made to the core aromatic rings or the substituent groups. For instance, side-chain engineering on the quinoxaline unit can strategically balance molecular crystallinity, packing, and optical properties. beilstein-journals.org The introduction of various functional groups allows for precise control over energy levels, bandgaps, and carrier transport properties. beilstein-journals.org
Synthetic strategies have been developed to create a small library of hybrid derivatives bearing different substituents on both the phenyl ring and the quinoxaline heterocycle. mdpi.com For example, novel oxadiazole-quinoxalines have been synthesized, where a 1,3,4-oxadiazole (B1194373) core is attached to the quinoxaline nucleus. mdpi.com Another approach involves constructing a quinoxaline-arylfuran scaffold with a substituted acylhydrazone side chain. nih.gov These derivatization approaches demonstrate the chemical tractability of the quinoxaline system, enabling the creation of a broad family of compounds with tailored characteristics.
Chelation and Coordination Chemistry with Metal Ions (derived from related quinoxalinediones)
Chelation is a chemical process where a ligand, containing two or more donor atoms, binds to a central metal ion to form a stable, ring-like structure known as a chelate. ebsco.comlibretexts.org This process is a fundamental aspect of coordination chemistry. numberanalytics.com The stability of the resulting complex is significantly enhanced compared to complexes formed with monodentate ligands (ligands that bind at only one site), a phenomenon known as the chelate effect. libretexts.org
Quinoxaline derivatives, particularly quinoxaline-2,3-diones, are recognized as vital nitrogen-containing heterocyclic compounds that can participate in chelation. researchgate.net These structures can act as bidentate ligands, where the donor atoms (typically nitrogen or oxygen) coordinate with a metal ion, effectively blocking the metal's reactive sites. beloit.edu The formation of these coordination compounds is useful in various fields, including analytical chemistry for the determination of metal ions. researchgate.net The interaction involves the ligand donating electrons to the metal ion, which acts as an electron acceptor. ebsco.com The resulting chelated metal complexes exhibit different physical and chemical properties, such as a modified oxidation-reduction potential, compared to the free metal ion. beloit.edu The rates of these chelation reactions are often very fast, particularly with divalent metal ions in solution. beloit.edu
Electronic and Steric Effects of Substituents on Molecular Properties
The electronic and steric nature of substituents introduced onto the quinoxaline framework has a profound impact on the molecule's properties. Altering substituents is an effective method for tuning the electrochemical characteristics of these compounds. beilstein-journals.org
Electronic Effects: The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) systematically modifies the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Electron-Withdrawing Groups (EWGs): Strong EWGs like fluorine (F) and cyano (CN) can efficiently lower both HOMO and LUMO energy levels. nih.gov Fluorine is particularly notable as it can achieve this with minimal steric hindrance. nih.gov The strength of this electronic effect can be correlated with parameters like the Hammett constant. nih.gov This modulation of frontier orbital energies directly influences the material's optical bandgap and its performance in electronic devices. nih.govnih.gov
Electron-Donating Groups (EDGs): Conversely, attaching EDGs such as a methyl group can raise the HOMO energy level. For example, the polymer donor PTQ11, which has a methyl substituent on its quinoxaline unit, exhibits an upshifted HOMO of -5.52 eV compared to its unsubstituted counterpart. researchgate.net
These electronic modifications are crucial for designing materials with specific light absorption profiles and for optimizing charge transfer in applications like organic solar cells. nih.govresearchgate.net
Steric Effects: Steric hindrance, which relates to the spatial arrangement of atoms, also plays a critical role. For instance, reducing steric hindrance in the alkyl side chains of certain quinoxaline derivatives can lead to a shorter π–π stacking distance in the solid state, which can enhance intermolecular interactions and charge transport. beilstein-journals.org However, there is a strategic balance, as reduced steric hindrance might also decrease crystallinity and optical absorption. beilstein-journals.org
| Substituent Type | Example(s) | Effect on HOMO/LUMO Levels | Impact on Molecular Properties |
| Electron-Withdrawing | Fluorine (F), Cyano (CN) | Lowers both HOMO and LUMO | Narrows optical bandgap, tunes photovoltaic properties nih.gov |
| Electron-Donating | Methyl (CH₃) | Raises HOMO level | Enhances hole transport capability, shifts absorption spectra researchgate.net |
| Steric Bulk | Alkyl side chains | - | Influences molecular packing, crystallinity, and π-π stacking distance beilstein-journals.org |
Supramolecular Chemistry and Non-Covalent Interactions of Quinoxaline Scaffolds
The arrangement of quinoxaline-based molecules in the solid state is governed by a complex interplay of non-covalent interactions, which are critical for the development of functional materials. researchgate.netnih.gov
π-Stacking Interactions and Hydrogen Bonding in Solid-State Structures
The crystal packing of quinoxaline derivatives is often stabilized by a combination of weak non-covalent forces, including π–π stacking, hydrogen bonding, and halogen bonding. researchgate.netrsc.org
π-Stacking Interactions: The extended π-systems of aromatic quinoxaline scaffolds promote π–π stacking, where the planar molecules arrange in columns. researchgate.netnih.gov These interactions are significant, with observed interplanar distances as short as 3.2 to 3.4 Å. researchgate.netnih.gov The thermal stability of many quinoxaline derivatives is attributed to this favorable π–π stacking in the solid state. nih.gov
Hydrogen Bonding: Hydrogen bonds are highly directional interactions that play a crucial role in molecular ordering and can dictate charge transport pathways. nih.gov In quinoxaline structures, various types of weak hydrogen bonds are observed, such as C—H⋯N and C—H⋯π interactions. rsc.org These bonds can link molecules into dimers or extended 2D sheets. rsc.org The introduction of hydrogen-bonding capability can sometimes undermine π-stacking interactions, demonstrating a competitive relationship between these forces in directing the supramolecular assembly. researchgate.netnih.gov In some derivatives, hydrogen bonding leads to the formation of infinite 1D supramolecular chains. researchgate.net
The final crystal structure results from a subtle balance of these interactions. For example, in some substituted quinoxalines, the packing is driven by a balance of weaker hydrogen and halogen bonds, while in others, CH⋯N and CH⋯π bonds are dominant. rsc.org
Cocrystal Formation Studies
Cocrystallization is a technique used to modify the physicochemical properties of a substance by combining it with another molecule (a coformer) in a specific stoichiometric ratio within a crystal lattice. sysrevpharm.orghumanjournals.com This method has been successfully applied to quinoxaline.
The design of pharmaceutical cocrystals is a significant area of crystal engineering. researchgate.net Quinoxaline has been cocrystallized with other organic molecules, such as 3-thiosemicarbano-butan-2-one-oxime, to create new solid forms with specific properties. researchgate.net The formation of these cocrystals can be confirmed using techniques like powder X-ray diffraction (PXRD) and single-crystal X-ray diffraction (SCXRD). researchgate.net
Common methods for forming cocrystals include:
Solvent Evaporation: This is a widely used method where the drug and coformer are dissolved in a suitable solvent, which is then allowed to evaporate slowly, leading to the formation of cocrystals. sysrevpharm.orghumanjournals.com The components must be congruently soluble in the chosen solvent. sysrevpharm.org
Slurry Crystallization: In this method, a small amount of solvent is added to a physical mixture of the components to create a slurry, which is then stirred to facilitate the transformation into cocrystals. sysrevpharm.org
Reaction Cocrystallization: This technique is suitable when the components have different solubilities. Reactants are mixed at non-stoichiometric concentrations to generate a supersaturated solution from which the cocrystal precipitates. humanjournals.comnih.gov
In quinoxaline cocrystals, supramolecular structures are often held together by hydrogen-bonding interactions between the quinoxaline molecule and the coformer, which can lead to the formation of extended chains and networks. researchgate.net
Structure-Property Correlations in Advanced Material Science Contexts
The quinoxaline scaffold, an aromatic heterocyclic compound, serves as a fundamental component in the design of advanced organic materials. Its inherent electron-deficient nature makes it an excellent building block for creating molecules with tailored electronic and photophysical properties. By strategically modifying the quinoxaline core with various functional groups, researchers can fine-tune characteristics such as energy levels, charge transport capabilities, and light-emission behavior. This versatility has established quinoxaline derivatives as crucial materials in the development of organic electronics. beilstein-journals.orgnih.gov The specific compound, this compound, and its structural analogues are part of this broader class of materials whose properties are heavily influenced by their molecular architecture. The introduction of electron-donating groups, like methoxy and methyl substituents, allows for the precise modulation of the molecule's electronic structure, influencing its potential applications in material science. beilstein-journals.org
Exploration of Optoelectronic Properties (e.g., Aggregation-Induced Emission Enhancement in related systems)
The optoelectronic behavior of quinoxaline derivatives is a subject of intense research, particularly for applications in lighting and displays. While many traditional organic dyes suffer from aggregation-caused quenching (ACQ), where their fluorescence diminishes in the solid state, certain quinoxaline-based systems exhibit the opposite and more desirable phenomenon of Aggregation-Induced Emission (AIE) or Aggregation-Induced Emission Enhancement (AIEE). worktribe.comresearchgate.net This effect results in weak or no emission in dilute solutions but strong luminescence upon aggregation in the solid state or in poor solvents. acs.org
This behavior is often linked to the formation of intramolecular charge transfer (ICT) states. worktribe.comresearchgate.net The electron-withdrawing quinoxaline core paired with electron-donating substituents can facilitate ICT upon photoexcitation. In solution, molecular rotations and vibrations provide non-radiative decay pathways, quenching fluorescence. However, in the aggregated state, these intramolecular motions are restricted, which blocks the non-radiative channels and forces the excited state to decay radiatively, thus "turning on" the fluorescence.
Research on related systems demonstrates this principle effectively. For instance, quinoxaline derivatives featuring pyrene (B120774) or biphenyl (B1667301) moieties have been shown to exhibit AIEE characteristics, emitting intense blue light in the solid state. worktribe.comworktribe.com The specific substituents play a critical role in tuning the emission color and efficiency. DFT calculations on some quinoxaline-based AIE molecules have shown that the HOMO (Highest Occupied Molecular Orbital) energy levels are often distributed across the entire molecule, while the LUMO (Lowest Unoccupied Molecular Orbital) levels are primarily centered on the electron-deficient quinoxaline group. researchgate.net
| Compound System | Key Feature | Emission Behavior | Wavelength (λem) | Reference |
| Quinoxaline-Pyrene | π-conjugation, steric effects | Intramolecular Charge Transfer (ICT), AIEE | 476 nm (solid state) | worktribe.com |
| Quinoxaline-Biphenyl | π-conjugation | Aggregation-Induced Emission (AIE) | 423 nm (in THF solution) | worktribe.com |
| Benzaldehyde-Quinoxaline | Electron push-pull effect | Non-typical AIEE, ICT | ≤ 425 nm (solution & solid) | researchgate.net |
Potential as Building Blocks for Organic Semiconductor Development
The unique electronic characteristics of the quinoxaline core make it a highly valuable building block for the development of organic semiconductors. nih.gov Its electron-deficient nature provides high electron affinity and good thermal stability, properties essential for efficient electron-transporting materials (ETMs). researchgate.net Quinoxaline derivatives have been successfully incorporated into a variety of organic electronic devices, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). beilstein-journals.orgnih.govresearchgate.net
In the context of OLEDs, quinoxaline derivatives can be engineered to function as electron-transporting layers, hole-transporting layers, or as host materials for phosphorescent emitters. researchgate.netgoogle.com The ability to tune the material's properties is paramount. By designing donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) molecular structures, where quinoxaline acts as the acceptor (A), researchers can create bipolar materials capable of transporting both electrons and holes. For example, a novel D-A-D type molecule, 2,3-di(9H-carbazol-9-yl)quinoxaline (DCQ), was synthesized and used as a host material in yellow phosphorescent OLEDs, demonstrating excellent device performance. researchgate.net
Furthermore, the introduction of various functional groups onto the quinoxaline framework allows for the precise tuning of frontier molecular orbital (HOMO/LUMO) energy levels and the optical bandgap. beilstein-journals.org This control is critical for optimizing charge injection, charge transport, and energy level alignment within multilayer electronic devices. Research has demonstrated that thin films of certain quinoxaline-based derivatives can exhibit p-channel (hole-transporting) characteristics in OTFTs, with charge carrier mobilities influenced by the processing method, such as solution-shearing or vacuum deposition. researchgate.net The versatility of quinoxaline chemistry enables the creation of a vast library of semiconductors with properties tailored for specific electronic applications. nih.gov
| Derivative Type | Device Application | Function | Key Property | Reference |
| Generic Quinoxaline Derivatives | OLED | Electron Transport Layer, Host/Guest | High glass transition temp, thermal stability | google.com |
| 2,3-di(9H-carbazol-9-yl)quinoxaline | PHOLED | Bipolar Host Material | Good electron/hole transport, T1 = 2.46 eV | researchgate.net |
| Diphenyl-dithiophenyl-quinoxaline | OTFT | p-channel Semiconductor | Hole mobility up to 1.9 x 10⁻⁴ cm²/Vs | researchgate.net |
| Polymer (PTQ10) | Organic Solar Cell | Polymer Acceptor | High Power Conversion Efficiency (>16%) | beilstein-journals.orgnih.gov |
Applications As a Research Standard and Analytical Probe in Chemical Research
Utilization as an Internal Standard in High-Precision Analytical Methodologies
In quantitative analysis, particularly chromatographic techniques, an internal standard (IS) is crucial for correcting variations in sample processing and instrument response. An ideal internal standard is a compound that is chemically similar to the analyte but not naturally present in the sample. 2,3-Dimethoxy-6,7-dimethylquinoxaline (DMDQ) fits this role perfectly in methods developed for analyzing methylglyoxal (B44143) (MG), a highly reactive and physiologically significant dicarbonyl compound. researchgate.net
In these assays, the target analyte, methylglyoxal, is first converted into a more stable and detectable derivative, 6,7-dimethoxy-2-methylquinoxaline (B43257) (DMQ), through a reaction with 1,2-diamino-4,5-dimethoxybenzene (DDB). researchgate.net DMDQ is then added to the sample as an internal standard. researchgate.net Because DMDQ is the analogous derivative of a different dicarbonyl (diacetyl), it shares very similar chemical and physical properties with the analyte derivative (DMQ), ensuring that it behaves comparably during extraction, injection, and passage through the chromatographic system. researchgate.net This shared behavior allows it to accurately account for any procedural losses or variations, significantly enhancing the reliability of the quantification.
The use of this compound as an internal standard is a cornerstone in the validation of analytical methods for dicarbonyls. Method validation demonstrates that an analytical procedure is fit for its intended purpose, a process that involves assessing parameters like linearity, specificity, and the limits of detection (LOD) and quantification (LOQ). fda.govscielo.br
In a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for determining methylglyoxal in human plasma, DMDQ was employed as the internal standard. researchgate.net The validation of this method established clear performance characteristics. For instance, the calibration curves for the analyte were linear across a concentration range of 200–1000 nM. researchgate.net The limit of detection (LOD), or the lowest amount of analyte that can be reliably distinguished from background noise, was determined to be 30.6 pmol and 45.9 pmol at UV detection wavelengths of 215 nm and 352 nm, respectively. researchgate.net Such validation confirms the method is sensitive and suitable for quantifying the typically low physiological concentrations of methylglyoxal. researchgate.net
Table 1: Method Validation Parameters for Methylglyoxal Quantification Using DMDQ as an Internal Standard This table presents performance characteristics from a validated RP-HPLC-UV method.
| Parameter | Value | Detection Wavelength |
| Linearity Range | 200–1000 nM | N/A |
| Limit of Detection (LOD) | 30.6 pmol | 215 nm |
| Limit of Detection (LOD) | 45.9 pmol | 352 nm |
Precision measures the closeness of repeated measurements, while accuracy reflects how close a measured value is to the true value. Both are critical for reliable analytical results and are significantly improved by the use of a proper internal standard. nih.gov The precision of an analytical method is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV) from a series of measurements. jetir.org
In the context of the HPLC method utilizing this compound as an internal standard, precision was evaluated through both intra-day (within the same day) and inter-day (on different days) analyses. researchgate.net The results demonstrated good reproducibility, a direct benefit of using a co-eluting internal standard to correct for analytical variability. researchgate.net
Table 2: Precision of RP-HPLC Method Using DMDQ Internal Standard This table shows the coefficients of variation for the quantification of methylglyoxal.
| Precision Type | Coefficient of Variation (%) | Detection Wavelength |
| Intra-day | 6.9–12.6% | 215 nm |
| Intra-day | 3.5–12.6% | 352 nm |
| Inter-day | 9.6–12.8% | 215 nm |
| Inter-day | 7.2–14.7% | 352 nm |
Role in Derivatization for Enhanced Analytical Detection
The primary analytical challenge with small α-dicarbonyls like methylglyoxal and diacetyl is their high reactivity and lack of strong chromophores or fluorophores, making them difficult to detect directly and sensitively with common analytical techniques. nih.gov Chemical derivatization overcomes this limitation by converting the analyte into a stable, easily detectable product. mdpi.comresearchgate.net
The analysis of dicarbonyls heavily relies on their reaction with ortho-phenylenediamine reagents to form stable quinoxaline (B1680401) derivatives, which are amenable to HPLC or GC-MS analysis. nih.gov The compound this compound is the specific, stable product formed from the reaction of the dicarbonyl diacetyl (2,3-butanedione) with the derivatizing agent 1,2-diamino-4,5-dimethoxybenzene. researchgate.netresearchgate.net While the primary analyte in many biological studies is methylglyoxal (which forms a different quinoxaline), the synthesis of this compound is crucial. researchgate.netresearchgate.net It provides a stable, pure compound that can be used to develop and optimize the chromatographic separation and, as discussed, serve as an ideal internal standard for quantifying other related dicarbonyl derivatives. researchgate.net
Contribution to the Development of Analytical Chemistry Protocols
The synthesis and application of this compound have directly contributed to the establishment of robust and validated analytical protocols for quantifying reactive carbonyl species. researchgate.netnih.gov The availability of this compound and its analogs as stable reference standards allows researchers to develop methods with high accuracy and precision for complex biological and food matrices where dicarbonyls play a significant role. nih.govnih.gov
For example, the development of a stable isotopic dilution analysis using LC-MS/MS for methylglyoxal relies on the principles of derivatization to a stable quinoxaline, with quantification achieved by referencing against a labeled standard. nih.gov The establishment of simpler HPLC-UV methods, made reliable by the use of this compound as an internal standard, has provided accessible and inexpensive protocols suitable for routine analysis in many laboratories. researchgate.net These methods are essential for research into areas such as diabetes, aging, and food chemistry, where dicarbonyl stress is a key biomarker. nih.gov The ability to reliably measure these compounds, facilitated by standards like this compound, underpins further investigation into their physiological and pathological roles.
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of quinoxalines often involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds, which can require harsh conditions, long reaction times, or the use of strong acid catalysts. nih.gov The development of green and sustainable synthetic methods for quinoxaline (B1680401) derivatives is an area of active research, driven by the need for more environmentally friendly, cost-effective, and scalable processes. benthamdirect.com
Future efforts for synthesizing 2,3-Dimethoxy-6,7-dimethylquinoxaline will likely focus on several key areas:
Green Catalysis: Exploring the use of recyclable heterogeneous catalysts, such as nano-materials or heteropolyoxometalates supported on alumina, can lead to high yields and easy catalyst recovery. nih.govnih.gov For instance, an innovative approach using L-arabinose as a biodegradable organocatalyst in a methanol-water mixture has shown promise for quinoxaline synthesis at room temperature, offering a safe alternative for industrial-scale production. tandfonline.com
Alternative Solvents: The use of Natural Deep Eutectic Solvents (NADESs), such as those based on choline (B1196258) chloride, presents a sustainable alternative to conventional organic solvents. rsc.org These solvents are not only biodegradable but can also promote rapid and high-yielding reactions at room temperature, often without the need for further purification of the product. rsc.org
Energy-Mediated Methods: Microwave-assisted synthesis is another promising avenue that can significantly reduce reaction times and improve yields, often in solvent-free conditions. tandfonline.com
The table below outlines potential sustainable catalysts and solvents for the future synthesis of quinoxalines, which could be adapted for this compound.
| Catalyst/Solvent System | Key Advantages | Potential Application for Synthesis |
| L-arabinose in MeOH:Water | Biodegradable, mild room temperature conditions, safe for large-scale synthesis. tandfonline.com | Condensation of 4,5-dimethyl-1,2-phenylenediamine with a suitable 1,2-dicarbonyl precursor. |
| Natural Deep Eutectic Solvents (NADESs) | Low toxicity, high biodegradability, fast reaction times (e.g., 5 min), recyclable. rsc.org | Efficient synthesis with minimal purification steps. |
| Heteropolyoxometalates on Alumina | Recyclable, high yields, easy workup, mild conditions. nih.gov | Heterogeneous catalysis for improved sustainability and process efficiency. |
| Zirconium-based Nanoparticles | High catalytic activity, reusability. nih.gov | Nano-catalyzed condensation reactions. |
Advanced Spectroscopic Probes for Real-time Reaction Monitoring
Understanding reaction kinetics and identifying transient intermediates are crucial for optimizing synthetic protocols. Advanced spectroscopic techniques offer powerful tools for real-time monitoring of the synthesis of this compound. numberanalytics.com
Future research could employ:
In-situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation. solubilityofthings.com The advent of benchtop NMR spectrometers makes it increasingly feasible to monitor reactions directly in the reaction vessel. youtube.com This allows for the precise tracking of reactant consumption and product formation, helping to optimize reaction times, temperatures, and catalyst loading.
Mass Spectrometry: Real-time mass spectrometry can identify reaction intermediates and byproducts, providing deep mechanistic insights. numberanalytics.com This is particularly valuable for complex, multi-step reactions or when exploring novel catalytic cycles.
Fluorescence Spectroscopy: For reactions involving fluorescent intermediates or products, fluorescence spectroscopy offers exceptional sensitivity. azom.com Given that many heterocyclic compounds exhibit fluorescence, probes could be designed to "turn on" or shift their emission wavelength upon the formation of the quinoxaline ring, providing a clear visual or instrumental signal of reaction progress. azom.comrsc.org
These advanced methods provide a level of detail far beyond traditional techniques like Thin-Layer Chromatography (TLC), enabling a more rational approach to reaction optimization. nih.govtandfonline.com
Integration with Machine Learning for Property Prediction and Materials Design
The intersection of machine learning (ML) and chemistry is revolutionizing how researchers discover and design new molecules. research.google By learning from existing chemical data, ML models can predict the properties of novel compounds, significantly accelerating the research and development process. nih.gov
For this compound and its derivatives, ML could be applied in several ways:
Property Prediction: Supervised ML models, such as Deep Neural Networks or Message Passing Neural Networks (MPNNs), can be trained on datasets of quinoxaline compounds to predict a wide range of properties, including electronic, thermodynamic, and spectroscopic characteristics. research.googleulster.ac.uk This allows for in-silico screening of potential new materials before committing to expensive and time-consuming synthesis. ulster.ac.uk
Generative Models: ML can generate novel molecular structures with desired properties. A model could be trained on the structural features of known bioactive or electronically active quinoxalines and then used to propose new derivatives of this compound with enhanced performance.
User-Friendly Platforms: The development of accessible desktop applications like ChemXploreML democratizes the use of sophisticated ML models, allowing chemists without extensive programming expertise to predict molecular properties and analyze chemical data. mit.eduacs.org These tools use molecular "fingerprints" or vector representations to translate chemical structures into a format that ML algorithms can process. acs.org
The table below summarizes the potential impact of various ML approaches on the study of quinoxaline derivatives.
| Machine Learning Approach | Application | Potential Outcome for Quinoxaline Research |
| Supervised Learning (e.g., MPNNs) | Predict quantum chemical properties from structure. research.google | Rapidly estimate electronic and thermodynamic properties of new this compound derivatives. |
| Deep Learning with Autoencoders | Generate molecular fingerprints for property prediction. ulster.ac.uk | Screen virtual libraries of compounds for desired biological activity or material characteristics. |
| Integrated ML Platforms (e.g., ChemXploreML) | Automate data preprocessing, model optimization, and analysis. acs.org | Enable broader access to computational design tools for chemists, accelerating materials discovery. |
Expanding the Scope of Non-Covalent Interactions and Supramolecular Assemblies
Supramolecular chemistry, the study of systems held together by non-covalent interactions (e.g., hydrogen bonding, π-π stacking), offers a pathway to construct complex, functional architectures from molecular building blocks. mdpi.com Nitrogen-containing heterocycles are excellent candidates for creating such assemblies due to the directional nature of their interactions. nih.govnih.gov
Future research on this compound in this area could focus on:
Crystal Engineering: Systematically studying how the methoxy (B1213986) and methyl functional groups on the quinoxaline ring direct the formation of specific crystal packing arrangements. The interplay between hydrogen bond acceptors (the nitrogen and oxygen atoms) and weak hydrogen bond donors (the methyl groups) can be exploited to design materials with specific topologies.
Host-Guest Chemistry: Designing larger macrocyclic structures based on the quinoxaline unit that can act as hosts for smaller guest molecules. The electronic properties of the quinoxaline core could be tuned to create specific binding pockets for ions or neutral organic molecules.
Metal-Organic Frameworks (MOFs): Using this compound or its derivatives as ligands to coordinate with metal ions, forming extended, porous frameworks. nih.gov The functional groups on the quinoxaline could influence the pore size and chemical environment within the MOF, leading to applications in gas storage, separation, or catalysis. The study of how different heterocyclic rings can dramatically alter the physicochemical properties of metal complexes is a rich field of research. mdpi.com
By exploring these advanced research directions, the scientific community can fully harness the potential of this compound, paving the way for new materials and technologies with tailored functions.
Q & A
Q. What are the standard synthetic routes for preparing 2,3-Dimethoxy-6,7-dimethylquinoxaline, and how are reaction conditions optimized?
Methodological Answer: The compound is typically synthesized via condensation reactions. A common approach involves reacting substituted o-phenylenediamine derivatives with glyoxal or benzil analogs under acidic or catalytic conditions. For example:
- Procedure : Combine 4,5-dimethyl-o-phenylenediamine with dimethoxy-substituted glyoxal in refluxing ethanol. Purify via radial chromatography using hexane/ethyl acetate gradients .
- Optimization : Adjust solvent polarity (e.g., ethanol vs. DMSO) and catalyst (e.g., copper or palladium) to enhance yield. Microwave-assisted synthesis can reduce reaction time .
Q. Which analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : and NMR confirm substitution patterns. For example, methoxy groups appear as singlets near δ 3.8–4.0 ppm, while methyl groups on the quinoxaline ring resonate at δ 2.5–2.6 ppm .
- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry. CCDC deposition (e.g., 1983315) provides validated structural data .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 261.1234) .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Hazard Mitigation : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. GHS classifications indicate potential respiratory irritation (H335) .
- Ventilation : Conduct reactions in fume hoods to minimize inhalation of dust/aerosols .
- Spill Management : Avoid dry sweeping; use wet methods to suppress dust. Dispose via certified hazardous waste channels .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Methodological Answer:
- Data Validation : Cross-reference cytotoxicity assays (e.g., MTT vs. ATP-based) to confirm antimicrobial or antitumor activity .
- Structural-Activity Relationship (SAR) : Compare substituent effects (e.g., methoxy vs. chloro groups) using standardized cell lines (e.g., HeLa or MCF-7) .
- Statistical Analysis : Apply ANOVA or regression models to assess variability in IC₅₀ values across studies .
Q. What strategies improve the catalytic performance of this compound as a ligand in metal complexes?
Methodological Answer:
- Ligand Design : Introduce electron-donating groups (e.g., methoxy) to enhance metal coordination. Silver(I) and copper(II) complexes show enhanced stability .
- Crystallographic Studies : Use X-ray diffraction to optimize bond angles/distances in metal-ligand adducts .
- Catalytic Screening : Test activity in cross-coupling reactions (e.g., Suzuki-Miyaura) using Pd/BINAP systems .
Q. How do alternative synthetic pathways using 2,3-dichloroquinoxaline precursors affect yield and purity?
Methodological Answer:
- Nucleophilic Substitution : React 2,3-dichloroquinoxaline with sodium methoxide in methanol to replace chlorides with methoxy groups. Monitor completion via TLC (Rf ~0.5 in 7:3 hexane:EtOAc) .
- Byproduct Control : Use excess methoxide (2.5 eq) to minimize partial substitution. Purify via column chromatography to isolate dimethoxy products .
- Yield Comparison : Microwave-assisted methods achieve ~90% yield vs. 70% for thermal reactions .
Q. What are the emerging applications of this compound in materials science?
Methodological Answer:
- Organic Electronics : Incorporate into π-conjugated polymers for OLEDs. UV-Vis spectra show λₘₐₓ at 320–350 nm, indicating tunable bandgaps .
- Coordination Polymers : Synthesize MOFs with AgNO₃; BET surface area analysis reveals microporous structures (~500 m²/g) .
- Photocatalysis : Test degradation of methylene blue under UV light; optimize by doping with TiO₂ nanoparticles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
